molecular formula C17H20ClN3O2S B6474797 5-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole CAS No. 2640815-16-1

5-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B6474797
CAS No.: 2640815-16-1
M. Wt: 365.9 g/mol
InChI Key: QJTWRFWXBBPSLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the compound’s interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

Properties

IUPAC Name

[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-3-4-15-14(10-13)19-17(23-15)21-5-1-2-12(11-21)16(22)20-6-8-24-9-7-20/h3-4,10,12H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTWRFWXBBPSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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